2-(1H-Pyrrol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

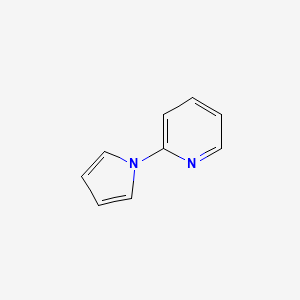

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGYKQLZGNICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198976 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-74-0 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050966740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1H-PYRROL-1-YL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HNC0LJ5NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)pyridine (CAS Number: 50966-74-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological evaluation of 2-(1H-pyrrol-1-yl)pyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Properties and Data

This compound is a heterocyclic organic compound that incorporates both a pyridine and a pyrrole ring system. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50966-74-0 | N/A |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in organic solvents like dichloromethane | [2] |

| InChI | InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | [3] |

| InChIKey | AWOGYKQLZGNICG-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=NC(=C1)N2C=CC=C2 | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved via the Clauson-Kaas reaction, a well-established method for the formation of N-substituted pyrroles.[4][5][6] This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.

Representative Experimental Protocol: Clauson-Kaas Synthesis

Materials:

-

2-Aminopyridine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 equivalent) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extraction: Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford pure this compound.[7]

Potential Biological Activity and Evaluation

While specific biological studies on this compound are not extensively reported in the literature, the pyrrole and pyridine scaffolds are present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, and enzyme inhibition.[8][9][10] Therefore, it is plausible that this compound may possess interesting biological properties. A general screening cascade to evaluate its potential is outlined below.

Representative Experimental Protocols for Biological Evaluation

1. In Vitro Cytotoxicity Assay (MTT Assay):

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[11]

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3. Enzyme Inhibition Assay (General Protocol):

The potential of this compound to inhibit specific enzymes can be evaluated using various in vitro assays.[13][14] The following is a general outline for a kinase inhibition assay.

-

Reagents: Prepare a reaction buffer, the target kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Assay Procedure: In a 96-well plate, add the reaction buffer, the kinase, and different concentrations of this compound.

-

Initiation of Reaction: Initiate the reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period.

-

Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA-based format or using a luminescent ATP detection assay to measure the remaining ATP.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion

This technical guide provides a foundational understanding of this compound, including its key properties and representative experimental procedures for its synthesis and potential biological evaluation. While specific data on the biological activities of this compound are limited, its structural motifs suggest that it warrants further investigation as a potential scaffold in drug discovery programs. The provided protocols and workflows offer a starting point for researchers to synthesize, purify, and screen this compound for various biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [rjsocmed.com]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cibtech.org [cibtech.org]

- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-(1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-1-yl)pyridine is a bicyclic aromatic heterocyclic compound with the chemical formula C₉H₈N₂.[1] It consists of a pyridine ring substituted at the 2-position with a pyrrole ring linked via its nitrogen atom. This core structure is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and its potential as a ligand in coordination chemistry. This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of this compound, drawing upon available data and analogous compounds to inform researchers and drug development professionals.

Molecular Properties

The fundamental molecular properties of this compound have been determined through computational methods and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 50966-74-0 | [2] |

| InChI | InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | [1] |

| InChIKey | AWOGYKQLZGNICG-UHFFFAOYSA-N | [1] |

| SMILES | c1ccnc(c1)-n2cccc2 | [1] |

Synthesis

Analogous Synthesis: Photochemical Synthesis of 4-(1H-pyrrol-1-yl)pyridine

The synthesis of 4-(1H-pyrrol-1-yl)pyridine has been achieved through a photochemical reaction between 4-chloropyridine hydrochloride and an excess of pyrrole.[3] This method likely proceeds via a radical-mediated mechanism.

Experimental Protocol:

-

A solution of 4-chloropyridine hydrochloride in methylene chloride is prepared in a quartz round-bottom flask.

-

The solution is stirred under a nitrogen atmosphere for one hour.

-

A significant excess of 2,5-dimethylpyrrole (in a 1:70 molar ratio to 4-chloropyridine hydrochloride) is added to the solution.[3]

-

The reaction mixture is irradiated with a medium-pressure mercury/xenon lamp while stirring and bubbling nitrogen through the solution.

-

The progress of the reaction is monitored by UV-visible spectroscopy until completion, indicated by the appearance of a new absorbance maximum.[3]

-

The product is then isolated through an extraction process.

Caption: Workflow for the analogous photochemical synthesis of a pyrrol-1-yl-pyridine derivative.

General Synthetic Method: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a classical and versatile method for the synthesis of N-substituted pyrroles.[4] The reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. To synthesize this compound, 2-aminopyridine would be reacted with 2,5-dimethoxytetrahydrofuran.

Caption: General scheme of the Clauson-Kaas reaction for this compound synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data for the Analogous 4-(1H-pyrrol-1-yl)pyridine:

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 4-(1H-pyrrol-1-yl)pyridine in deuterated dimethyl sulfoxide (d-DMSO).[2]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-(1H-pyrrol-1-yl)pyridine in d-DMSO.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H | 8.56 | dd | 8 |

| Pyridine-H | 7.55 | dd | 4 |

| Pyrrole-H | 6.73 | q | 2.16 |

| Pyrrole-H | 6.01 | q | 2.1 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 4-(1H-pyrrol-1-yl)pyridine in d-DMSO.

| Carbon | Chemical Shift (ppm) |

| Pyridine-C | 151.6 |

| Pyridine-C | 143.3 |

| Pyridine-C | 117.8 |

| Pyrrole-C | 124.6 |

| Pyrrole-C | 107.6 |

Infrared (IR) Spectroscopy

A capillary cell neat FTIR spectrum of this compound is noted as being available from Aldrich Chemical Company, Inc., though the specific peak data is not provided in the search results.[2] For reference, the IR spectrum of pyrrole shows a characteristic N-H stretching vibration in the region of 3400-3200 cm⁻¹.[5] The spectrum of pyridine exhibits characteristic ring stretching vibrations. It is expected that the spectrum of this compound would show a combination of the vibrational modes of both the pyridine and pyrrole rings, with shifts indicative of their electronic interaction.

Mass Spectrometry

No specific experimental mass spectrometry data for this compound was found. The computed exact mass is 144.068748264 Da.[2] The mass spectrum of the related compound 2-(1H-pyrrol-1-ylmethyl)pyridine shows a molecular ion peak at m/z 158.[6]

Crystallographic Data

No experimental single-crystal X-ray diffraction data for this compound is available in the surveyed crystallographic databases. Consequently, precise bond lengths, bond angles, and torsion angles from experimental determination cannot be provided. Crystallographic data is available for the isomeric 2-(1H-pyrrol-2-yl)pyridine, which reveals a dihedral angle between the two rings.[7]

Biological Activity and Drug Development Relevance

The unsubstituted this compound core itself has not been extensively evaluated for biological activity in the public literature. However, this scaffold is a key component in a variety of more complex molecules that exhibit significant pharmacological properties.

-

Anticancer and Antimycobacterial Agents: Derivatives of the isomeric pyrrolo[3,4-c]pyridine have been investigated for their potential as antidiabetic, antimycobacterial, antiviral, and antitumor agents.

-

Kinase Inhibitors: 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.

-

FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is implicated in various cancers.

The this compound moiety serves as a versatile pharmacophore, providing a rigid scaffold upon which various functional groups can be appended to modulate activity and selectivity towards specific biological targets. Its presence in these active compounds underscores its importance for further investigation in drug discovery programs.

Caption: The this compound core as a versatile scaffold for developing various bioactive compounds.

Conclusion

This compound represents a foundational structure in medicinal chemistry. While comprehensive experimental data for the unsubstituted molecule is sparse in the public domain, the synthetic accessibility via established methods like the Clauson-Kaas reaction and the significant biological activities of its derivatives highlight its potential for further exploration. This guide provides a summary of the current knowledge and points to the need for further experimental characterization of this core structure to fully unlock its potential in the development of novel therapeutics and functional materials. Researchers are encouraged to pursue the synthesis and detailed structural and spectroscopic analysis of this compound to build upon the foundation laid by its more complex analogues.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. 2-(1H-pyrrol-1-ylmethyl)pyridine | C10H10N2 | CID 736206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(1H-pyrrol-2-yl)pyridine | C9H8N2 | CID 642830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(1H-pyrrol-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR chemical shifts, which are crucial for identifying the positions of hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ, ppm) |

| Pyrrole H-2', H-5' | 7.05 |

| Pyrrole H-3', H-4' | 6.30 |

| Pyridine H-3 | 7.25 |

| Pyridine H-4 | 7.85 |

| Pyridine H-5 | 7.40 |

| Pyridine H-6 | 8.50 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| Pyrrole C-2', C-5' | 119.5 |

| Pyrrole C-3', C-4' | 110.1 |

| Pyridine C-2 | 150.8 |

| Pyridine C-3 | 121.5 |

| Pyridine C-4 | 138.0 |

| Pyridine C-5 | 118.9 |

| Pyridine C-6 | 148.2 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for this compound are listed below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H Aromatic Stretch |

| 1590-1570 | C=N Pyridine Ring Stretch |

| 1500-1400 | C=C Aromatic Ring Stretch |

| 1320 | C-N Stretch |

| 745 | C-H Out-of-plane Bend |

Technique: Neat, Capillary Cell

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maximum (λ_max) indicates the presence of conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max (nm) |

| Ethanol | 235, 275 |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general methodology for acquiring similar data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition : Record ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample.

-

Technique : Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

-

Acquisition : Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference.

-

Acquisition : Scan the sample across a wavelength range of approximately 200-400 nm to identify the absorption maxima (λ_max).

Data Interpretation and Workflow

The acquisition and interpretation of spectroscopic data follow a logical workflow. The diagrams below illustrate this process and the relationship between the different spectroscopic methods and the structural information they provide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic data and structural insights.

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an examination of the biological activities of structurally related compounds, offering insights into its potential therapeutic applications.

Nomenclature and Chemical Identity

This compound is a bicyclic aromatic compound consisting of a pyridine ring substituted at the 2-position with a pyrrole ring linked via its nitrogen atom.

Table 1: IUPAC Name and Synonyms for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 50966-74-0[1] |

| PubChem CID | 736557[1] |

| Molecular Formula | C₉H₈N₂[1][2] |

| SMILES | c1ccnc(c1)n2cccc2[2] |

| InChIKey | AWOGYKQLZGNICG-UHFFFAOYSA-N[2] |

| Synonyms | N-(2-pyridyl)pyrrole, 1-(2-pyridinyl)pyrrole, Pyridine, 2-(1H-pyrrol-1-yl)-[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below are primarily computed values sourced from PubChem.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.17 g/mol | [1][2] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 1 | Computed by Cactvs |

| Exact Mass | 144.068748264 Da | [1] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

| Heavy Atom Count | 11 | Computed by PubChem |

| Complexity | 119 | [1] |

Synthesis of this compound

The synthesis of N-substituted pyrroles can be effectively achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 2-aminopyridine serves as the primary amine and 2,5-dimethoxytetrahydrofuran is a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde).

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2-Aminopyridine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (Saturated Aqueous Solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a mixture of ethanol and glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Neutralize the residue by careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Biological Activity and Potential Applications in Drug Development

While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrrole and pyridine-containing heterocycles is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

A recent study on a novel derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has shed light on the potential of this scaffold in oncology. This compound demonstrated selective cytotoxicity against human myeloid leukemia cell lines, while showing no significant toxicity to non-cancerous cells.[6][7]

The derivative of 2-pyrrol-1-ylpyridine was evaluated for its cytotoxic potential against HL60 (acute myeloid leukemia) and K562 (chronic myeloid leukemia) cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using an MTT assay.

Table 3: Cytotoxicity (IC₅₀) of a 2-pyrrol-1-ylpyridine Derivative

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HL60 | Acute Myeloid Leukemia | 25.93[6][7] |

| K562 | Chronic Myeloid Leukemia | 10.42[6][7] |

These results indicate a potent and selective antiproliferative effect on leukemia cells, suggesting that the 2-pyrrol-1-ylpyridine scaffold could be a promising starting point for the development of novel anti-leukemia agents.[6]

The same study also investigated the immunomodulatory effects of the compound. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2) and modulate the expression of several key cytokines in peripheral blood mononuclear cells (PBMCs).[6][7] Specifically, the compound led to a decrease in the pro-inflammatory cytokine INFγ, while upregulating the expression of IL-4, IL-6, IL-10, and IL-12/23p40.[6] This modulation of cytokine profiles suggests a potential role in immuno-oncology, where altering the tumor microenvironment can enhance anti-tumor responses.

Experimental Protocols for Biological Evaluation

The following protocols are based on the methodologies used to assess the biological activity of the aforementioned 2-pyrrol-1-ylpyridine derivative.[6][7]

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer and non-cancerous cell lines.

Procedure:

-

Seed cells (e.g., HL60, K562, Vero, PBMCs) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 3-100 µg/mL) and incubate for 24, 48, and 72-hour time points.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

Objective: To evaluate the effect of the compound on the production of various cytokines by immune cells.

Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Culture the PBMCs in the presence or absence of the test compound at a non-toxic concentration.

-

Stimulate the cells with a suitable mitogen (e.g., phytohemagglutinin) to induce cytokine production.

-

After a 24-hour incubation period, collect the cell culture supernatants.

-

Quantify the concentration of various cytokines (e.g., IL-4, IL-6, IL-10, IL-12/23p40, INFγ) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.

-

Analyze the data to determine the change in cytokine expression levels in response to the compound treatment.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its straightforward synthesis via established methods like the Paal-Knorr reaction makes it an accessible starting point for the generation of diverse chemical libraries. The demonstrated cytotoxic and immunomodulatory activities of a closely related derivative highlight the potential of this chemical class in the development of new therapeutics, particularly in the field of oncology. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising compound.

References

- 1. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Electronic Structure and Computational Insights into 2-(1H-pyrrol-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure and computational analysis of 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from closely related analogues and theoretical studies on similar systems to provide a robust predictive model of its properties. This document covers theoretical methodologies for computational analysis, predicted geometric and electronic properties, and a proposed experimental protocol for its synthesis and characterization. All computational data is presented in structured tables, and procedural workflows are visualized using Graphviz.

Introduction

This compound belongs to a class of bicyclic aromatic compounds containing both a pyridine and a pyrrole ring. The electronic interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring imparts unique photophysical and chemical properties to these molecules. Understanding the electronic structure, conformational preferences, and reactive sites of this compound is crucial for its application in the design of novel pharmaceuticals and functional materials. This guide aims to provide a detailed theoretical framework for the study of this molecule.

Computational Methodology

Due to the absence of specific computational studies on this compound in the reviewed literature, we propose a computational workflow based on methodologies successfully applied to analogous systems like phenylpyrroles and 2-phenylpyridine.[1][2] Density Functional Theory (DFT) is the recommended method for geometry optimization and electronic structure calculations, while Time-Dependent DFT (TD-DFT) is suitable for predicting electronic excitation energies.

Experimental Protocols:

-

Geometry Optimization: The molecular geometry would be optimized using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar aromatic heterocyclic systems.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformation.

-

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential (ESP) map would be calculated to understand the molecule's reactivity and electronic transitions.

Predicted Molecular Geometry and Electronic Structure

While specific experimental data for this compound is scarce, insights can be drawn from computational studies of analogous molecules.

Conformational Analysis

The dihedral angle between the pyrrole and pyridine rings is a critical parameter determining the extent of π-conjugation. For the related molecule 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine, a nearly coplanar arrangement with a dihedral angle of 3.48° has been observed crystallographically.[3] In contrast, computational studies on 2-phenylpyridine predict a twisted conformation with a dihedral angle of approximately 21-30°.[2] This twist is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho hydrogen of the phenyl ring and the nitrogen lone pair of the pyridine ring.

For this compound, the steric hindrance is expected to be less than in 2-phenylpyridine. Therefore, a smaller dihedral angle is anticipated, likely closer to the nearly planar conformation.

Predicted Geometrical Parameters

The following table summarizes predicted bond lengths and angles for this compound based on typical values for pyridine and pyrrole rings and data from computational studies on N-phenylpyrrole.[1]

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (Pyridine-Pyrrole) | 1.43 |

| C-N (Pyridine ring) | 1.34 |

| C-C (Pyridine ring) | 1.39 |

| N-C (Pyrrole ring) | 1.38 |

| C-C (Pyrrole ring, Cα-Cβ) | 1.38 |

| C-C (Pyrrole ring, Cβ-Cβ) | 1.42 |

| Bond Angles (°) ** | |

| C-N-C (Pyridine ring) | 117 |

| C-N-C (Pyrrole ring) | 108 |

| C-C-N (Pyridine-Pyrrole) | 120 |

| Dihedral Angle (°) ** | |

| Pyridine-Pyrrole | ~10-20 |

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound are governed by the interaction of the π-systems of the two rings. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is anticipated to be centered on the electron-deficient pyridine ring. This separation of frontier orbitals is characteristic of donor-acceptor systems and has implications for the molecule's photophysical properties.

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.0 to 2.5 D |

These predicted values are based on DFT calculations performed on N-phenylpyrrole and 2-phenylpyridine.[1][2] The relatively large HOMO-LUMO gap suggests that the molecule will absorb in the ultraviolet region of the electromagnetic spectrum.

Synthesis and Spectroscopic Characterization

While a definitive, detailed protocol for the synthesis of this compound was not found in the initial search, a plausible synthetic route can be adapted from procedures for similar N-arylpyrroles. A common method involves the Clauson-Kaas reaction or a metal-catalyzed cross-coupling reaction.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.

-

Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization:

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

NMR Spectroscopy:

-

¹H NMR: Expect signals corresponding to the protons on both the pyridine and pyrrole rings. The chemical shifts will be influenced by the electronic nature of the adjacent ring.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Spectroscopic data for this compound is available in public databases which can be used for comparison.[4]

-

-

Infrared (IR) Spectroscopy: Characteristic C-H, C=C, and C-N stretching and bending vibrations for the aromatic rings are expected. An FTIR spectrum for this compound is available for comparison.[4]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 144.17 g/mol .[4]

Conclusion

This technical guide has provided a detailed theoretical and predictive overview of the electronic structure and properties of this compound. By leveraging computational data from analogous molecular systems, we have outlined the expected geometric parameters, electronic characteristics, and a viable synthetic route. The presented computational workflow and experimental protocols offer a solid foundation for researchers and scientists to further investigate this promising molecule for applications in drug development and materials science. Further experimental and computational studies are encouraged to validate and expand upon the predictive models presented herein.

References

Synthesis and Characterization of Novel 2-(1H-pyrrol-1-yl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of 2-(1H-pyrrol-1-yl)pyridine derivatives. This class of compounds, featuring a pyridine ring linked to a pyrrole moiety, represents a significant scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document details experimental protocols, summarizes key characterization data, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of the this compound core is most commonly achieved through the Clauson-Kaas reaction. This method involves the condensation of a primary amine, in this case, 2-aminopyridine, with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran, under acidic conditions.[1][2] The Paal-Knorr synthesis is another viable, related method that utilizes a 1,4-dicarbonyl compound and a primary amine.[3][4][5] These methods are valued for their reliability and the accessibility of their starting materials.[6]

General Experimental Protocol: Clauson-Kaas Synthesis of this compound

This protocol provides a generalized procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by using substituted 2-aminopyridines or derivatives of 2,5-dimethoxytetrahydrofuran.

Materials:

-

2-Aminopyridine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 equivalent) in glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.0 to 1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Microwave-assisted protocols can significantly reduce the reaction time and often improve yields.[7]

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is accomplished using a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the parent this compound molecule. The chemical shifts and coupling constants for derivatives will vary depending on the nature and position of the substituents.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | 8.50 - 8.60 | dd | ~4.8, 1.5 |

| H-3' (Pyridine) | 7.80 - 7.90 | ddd | ~7.7, 1.8, 0.9 |

| H-4' (Pyridine) | 7.25 - 7.35 | ddd | ~7.5, 4.8, 1.0 |

| H-5' (Pyridine) | 7.40 - 7.50 | d | ~8.0 |

| H-2, H-5 (Pyrrole) | 7.00 - 7.10 | t | ~2.2 |

| H-3, H-4 (Pyrrole) | 6.25 - 6.35 | t | ~2.2 |

Note: Data compiled from typical values for similar structures.[8][9] Solvent is typically CDCl3 or DMSO-d6.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | 151.0 - 152.0 |

| C-6' (Pyridine) | 148.0 - 149.0 |

| C-4' (Pyridine) | 137.0 - 138.0 |

| C-3' (Pyridine) | 121.0 - 122.0 |

| C-5' (Pyridine) | 120.0 - 121.0 |

| C-2, C-5 (Pyrrole) | 118.0 - 119.0 |

| C-3, C-4 (Pyrrole) | 110.0 - 111.0 |

Note: Data compiled from typical values for similar structures.[9]

Table 3: IR and Mass Spectrometry Data for this compound

| Technique | Key Observations |

| IR (KBr, cm-1) | ~3100-3000 (C-H aromatic), ~1600-1450 (C=C and C=N stretching of aromatic rings), ~1300-1000 (C-N stretching) |

| Mass Spec. (EI) | Molecular Ion Peak (M+) at m/z = 144.17.[10][11] |

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

Caption: General workflow for synthesis and characterization.

Potential Signaling Pathway: NF-κB Inhibition

Given the reported anti-inflammatory properties of many pyrrole and pyridine-containing compounds, a key potential mechanism of action for novel this compound derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of inflammation.[13][14]

The diagram below illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by a this compound derivative.

References

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Health and Safety Profile of 2-(1H-pyrrol-1-yl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available health and safety information for 2-(1H-pyrrol-1-yl)pyridine (CAS No. 50966-74-0). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from various sources, including data on related chemical structures. All quantitative data is presented in structured tables for clarity. Furthermore, this guide outlines general experimental protocols relevant to the safety assessment of chemical compounds and includes a graphical representation of a typical chemical safety workflow.

Chemical Identification

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| CAS Number | 50966-74-0 | PubChem[1] |

| Molecular Formula | C₉H₈N₂ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| Synonyms | 1-(2-Pyridinyl)pyrrole, N-(2-Pyridyl)pyrrole | GSRS[2] |

Hazard Identification and Classification

Disclaimer: The following GHS classification is for 3-(1H-pyrrol-1-yl)pyridine and should be used for guidance only, pending a specific assessment of the 2-isomer.

| GHS Classification (for 3-(1H-pyrrol-1-yl)pyridine) | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Source: Thermo Fisher Scientific[3]

GHS Pictograms and Signal Word (for 3-(1H-pyrrol-1-yl)pyridine)

| Pictogram | Signal Word |

| Warning |

Source: Thermo Fisher Scientific[3]

Precautionary Measures and First Aid

The following precautionary and first aid measures are based on the potential hazards identified for the isomeric 3-(1H-pyrrol-1-yl)pyridine and general safe handling practices for pyridine and pyrrole derivatives.

Precautionary Statements (Based on 3-(1H-pyrrol-1-yl)pyridine)

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Thermo Fisher Scientific[3]

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

Handling, Storage, and Personal Protective Equipment

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.

Personal Protective Equipment (PPE)

| PPE | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

Toxicological Information

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized methodologies are employed in the field to evaluate the safety of new chemical entities. These often follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

General Protocol for In Vitro Cytotoxicity Assay

-

Cell Culture: Maintain a suitable cell line (e.g., HepG2 for hepatotoxicity) in appropriate culture medium and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

General Protocol for Acute Dermal Irritation/Corrosion Study (OECD TG 404)

-

Animal Model: Use healthy, young adult albino rabbits.

-

Compound Application: Apply a small amount of the test substance to a small area of shaved skin on the back of the rabbit.

-

Observation: Observe the site of application for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: Grade the skin reactions based on a standardized scoring system.

-

Classification: Classify the substance as an irritant or non-irritant based on the observed scores.

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance.

Caption: General workflow for chemical health and safety assessment.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete and official Safety Data Sheet (SDS). It is essential to consult a comprehensive and verified SDS for this compound before handling or using this chemical. Users should conduct their own risk assessments and implement appropriate safety measures.

References

Commercial Availability and Technical Profile of 2-(1H-pyrrol-1-yl)pyridine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2-(1H-pyrrol-1-yl)pyridine is a heterocyclic aromatic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry, materials science, and chemical sensing. Its unique structural motif, featuring a pyridine ring linked to a pyrrole nucleus via a nitrogen atom, imparts specific electronic and coordination properties that make it a valuable building block for the synthesis of novel ligands, functional materials, and biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, details a representative synthetic protocol, and explores its potential applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Availability

This compound (CAS No. 50966-74-0) is available from a range of chemical suppliers. The purity and quantity offered can vary, and pricing is typically available upon request from the respective vendors. Researchers are advised to consult the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities | Notes |

| Antimex Chemical Limited | 99% | Bulk (e.g., 25kg, 200kg drums) | Important raw material.[1] |

| 2A Biotech | Not specified | Not specified | Catalog No.: 2A-9043375. |

| PubChem | Lists various chemical vendors.[2] | ||

| Fisher Scientific | 97% | 10 g | For the related isomer 3-(1H-pyrrol-1-yl)pyridine.[3] |

This table is for informational purposes and does not represent a complete list of all available suppliers. Pricing and availability are subject to change.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [2][4] |

| Molecular Weight | 144.17 g/mol | [2][4] |

| CAS Number | 50966-74-0 | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | AWOGYKQLZGNICG-UHFFFAOYSA-N | [2][4] |

| SMILES | c1ccc(nc1)-n2cccc2 | [4] |

Experimental Protocols: Synthesis of Pyrrol-1-yl-Pyridine Derivatives

3.1. Synthesis of 4-(pyrrol-1-yl)pyridine [5]

-

Materials: 4-chloropyridine hydrochloride, freshly distilled pyrrole, methylene chloride, 10% hydrochloric acid, solid sodium carbonate.

-

Procedure:

-

A solution of 4-chloropyridine hydrochloride (0.001 mol) in methylene chloride (100 mL) is prepared in a 250 mL quartz round-bottom flask.

-

The solution is stirred under a bubbling nitrogen gas stream for 1 hour.

-

Freshly distilled pyrrole (0.032 mol) is added to the mixture.

-

The reaction mixture is irradiated with UV light for approximately 6-12 minutes while stirring under a constant flow of nitrogen.

-

The product, 4-(pyrrol-1-yl)pyridine, is extracted with three washes of 10% hydrochloric acid (30 mL total volume).

-

The aqueous layer is separated and neutralized to a neutral pH using solid sodium carbonate.

-

The neutralized aqueous layer is then extracted with four washes of dichloromethane (20 mL total volume) to remove excess pyrrole and other organic impurities.

-

3.2. Purification and Characterization

The synthesized compound can be further purified using standard techniques such as column chromatography. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm the structure and purity of the final product.[5][6]

Applications in Research and Drug Development

The pyrrole-pyridine scaffold is a key structural element in various biologically active compounds and functional materials.

4.1. Anion Sensing

Derivatives of pyrrol-1-yl-pyridine have demonstrated potential as chemosensors for the detection of anions such as nitrite in aqueous solutions.[6][7] These molecules can form supramolecular aggregates that exhibit a colorimetric change upon binding to the target anion, enabling naked-eye detection.[6][7] This property is of significant interest for environmental monitoring and food safety applications.

4.2. Medicinal Chemistry and Drug Development

The pyrrole-pyridine core is present in various pharmacologically active molecules. For instance, the broader class of pyrrolopyridines has been investigated for analgesic and sedative properties.[8] Furthermore, related structures are found in compounds targeting neuronal nicotinic acetylcholine receptors, which are implicated in pain and neurodegenerative disorders.[9] The unique electronic and hydrogen-bonding capabilities of the pyrrole-pyridine moiety make it an attractive scaffold for the design of novel therapeutic agents.

The synthesis of various pyrrole-pyridine based ligands, often through methods like the Suzuki coupling, highlights their importance in coordination chemistry and the development of metal-based therapeutics or imaging agents.[10]

Conclusion

This compound is a commercially available compound with significant potential for a wide range of research and development applications. Its utility as a precursor for novel materials, particularly in the realm of chemical sensors, is an active area of investigation. Furthermore, the prevalence of the pyrrole-pyridine scaffold in biologically active molecules underscores its importance for medicinal chemists and drug development professionals. The synthetic methodologies, while requiring specialized equipment for photochemical reactions, are accessible and provide a pathway for the creation of diverse derivatives for further exploration. As research continues, the demand for and applications of this compound and its analogues are expected to expand.

References

- 1. This compound, CasNo.50966-74-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 2. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(1H-Pyrrol-1-yl)pyridine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 9. Tebanicline - Wikipedia [en.wikipedia.org]

- 10. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

An In-depth Technical Guide to the Applications of 2-(1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to 2-(1H-pyrrol-1-yl)pyridine and its derivatives. This versatile heterocyclic scaffold has garnered significant attention in various scientific fields, including medicinal chemistry, materials science, and catalysis, owing to its unique electronic and structural properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this promising molecule.

Synthesis of this compound

The foundational structure of this compound can be synthesized through several methods. A common approach involves the condensation of 2-aminopyridine with a 1,4-dicarbonyl compound, often in the presence of an acid catalyst. Another method is the Clauson-Kaas reaction, which is a well-established protocol for pyrrole synthesis.

General Experimental Protocol for Synthesis

A widely adopted synthetic route is the reaction of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst.

Materials:

-

2-Aminopyridine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the mixture with a solution of sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, most notably as anticancer agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against several human cancer cell lines.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | 3-aroyl-1-arylpyrrole | HeLa | 0.12 | [1] |

| SGC-7901 | 0.15 | [1] | ||

| MCF-7 | 0.21 | [1] | ||

| Derivative B | Diarylpyridine | MCF-7 | 0.19-0.33 | [2] |

| Derivative C | Spirooxindole-pyrrolidine | HeLa | <20 µg/ml | [3] |

| Derivative D | Spiro-pyrrolopyridazine | MCF-7 | 2.31 | [3] |

| PC-3 | 4.2 | [3] | ||

| Derivative E | Indole-based caffeic acid amide | HTB-26 (Breast) | 10-50 | [4] |

| PC-3 (Pancreatic) | 10-50 | [4] | ||

| HepG2 (Liver) | 10-50 | [4] | ||

| HCT116 (Colon) | 0.34 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only). Incubate for 24 to 72 hours.[3]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Mechanism of Action: Tubulin Polymerization Inhibition

Applications in Materials Science

The unique photophysical and electronic properties of the this compound core make it a valuable component in the design of materials for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Hole-Transporting Materials in OLEDs

Derivatives of this compound, especially those incorporating pyrene moieties, have been successfully employed as hole-transporting materials (HTMs) in OLEDs. These materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode and good thermal stability, contributing to the overall performance and longevity of the device.[7]

The following table presents key performance metrics for OLEDs utilizing pyridine-pyrene-based HTMs.

| HTM Material ID | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |

| Py-Br | 17300 | 22.4 | 9.0 | [7] |

| Py-Me | - | - | Performance roll-up observed | [7] |

| Py-03 | - | - | Performance roll-up observed | [7] |

| 2,6-pyridine based | - | - | 12.1 (inkjet-printed) | [8] |

Experimental Protocol: OLED Fabrication and Characterization

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole-injection layer (HIL) material

-

Hole-transporting layer (HTL) material (e.g., pyridine-pyrene derivative)

-

Emissive layer (EML) material

-

Electron-transporting layer (ETL) material

-

Cathode material (e.g., LiF/Al)

-

Organic and inorganic deposition sources

-

High-vacuum thermal evaporation system

-

Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

-

UV-ozone cleaner

-

Source meter

-

Spectroradiometer

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the HIL, HTL, EML, and ETL materials onto the ITO substrate. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.

-

Cathode Deposition: Deposit the cathode layer (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. The electroluminescence (EL) spectra, Commission Internationale de l'Éclairage (CIE) coordinates, current efficiency, and external quantum efficiency can be calculated from the measured data.

Applications in Catalysis

The pyridine nitrogen in this compound provides a coordination site for transition metals, making it and its derivatives attractive as ligands in homogeneous catalysis. Chiral versions of these ligands have shown particular promise in asymmetric hydrogenation reactions.

Asymmetric Hydrogenation

Iridium complexes bearing chiral pyridine-aminophosphine ligands have been demonstrated to be highly efficient catalysts for the asymmetric hydrogenation of various substrates, such as ketones and imines. These catalysts can achieve high turnover numbers (TONs) and excellent enantioselectivities (ee).

The following table summarizes the performance of an iridium catalyst with a chiral spiro pyridine-aminophosphine ligand in the asymmetric hydrogenation of acetophenone.

| Substrate | Catalyst Loading (mol%) | S/C Ratio | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | 0.0001 | 1,000,000 | 100 | 98 | [9] |

| Acetophenone | 0.00002 | 5,000,000 | 91 | 98 | [9] |

Experimental Protocol: Asymmetric Hydrogenation of a Ketone

Materials:

-

Iridium precursor (e.g., [Ir(COD)Cl]₂)

-

Chiral pyridine-aminophosphine ligand

-

Substrate (e.g., alkyl aryl ketone)

-

Base (e.g., KOtBu)

-

Anhydrous solvent (e.g., ethanol)

-

Hydrogen gas

-

Autoclave or high-pressure reactor

-

Magnetic stirrer

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

-

Catalyst Preparation: In a glovebox, charge a Schlenk tube with the iridium precursor and the chiral ligand in the appropriate stoichiometric ratio in an anhydrous solvent. Stir the mixture at room temperature to form the catalyst complex.

-